

# Introduction: A Versatile and Conformationally Significant Building Block

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride</i>
CAS No.:	7535-15-1
Cat. No.:	B2825468

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**[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride**, also commonly known as diphenic acid chloride, is a highly reactive organic compound identified by the CAS number 7535-15-1.<sup>[1][2]</sup> Structurally, it is characterized by a biphenyl core with two carbonyl chloride functional groups positioned at the 2 and 2' positions. This specific ortho-substitution pattern imparts significant steric hindrance around the biphenyl linkage, leading to hindered rotation and the potential for atropisomerism—a form of chirality arising from restricted rotation about a single bond.<sup>[3]</sup> This feature, combined with the high reactivity of the dual acyl chloride moieties, makes it a valuable and strategic precursor in the synthesis of complex organic molecules, including macrocycles, specialized polymers, and chiral ligands with applications in catalysis and medicinal chemistry.<sup>[4]</sup>

This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling protocols, designed to equip researchers with the necessary insights for its effective application.

## PART 1: Core Physicochemical and Computed Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. The key characteristics of **[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride** are summarized below.

Property	Value	Source
CAS Number	7535-15-1	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	279.12 g/mol	[1]
Appearance	White to off-white or pale yellow crystalline solid	[5]
Density (Predicted)	1.344 ± 0.06 g/cm <sup>3</sup>	[1]
Topological Polar Surface Area	34.1 Å <sup>2</sup>	[1]
XLogP3	4	[1]
Rotatable Bond Count	3	[1]

**Solubility and Reactivity Profile:** The compound is generally soluble in common anhydrous organic solvents such as dichloromethane, chloroform, and toluene.[5] It is critical to note its high sensitivity to moisture. In the presence of water or protic solvents, it readily hydrolyzes to form the parent [1,1'-Biphenyl]-2,2'-dicarboxylic acid (diphenic acid) and hydrochloric acid.[5] This hydrolytic instability necessitates that all handling, storage, and reactions be conducted under strictly anhydrous conditions.

## PART 2: Synthesis and Self-Validating Protocol

The most direct and common synthesis of **[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride** involves the chlorination of its corresponding dicarboxylic acid, diphenic acid. Reagents like thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>) are typically employed for this transformation.[5]

### Causality in Reagent Selection:

- Thionyl Chloride (SOCl<sub>2</sub>): A robust and common choice. The reaction byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.[5]
- Oxalyl Chloride ((COCl)<sub>2</sub>): Often preferred for its milder reaction conditions. Its byproducts (CO, CO<sub>2</sub>, HCl) are also gaseous.[5] The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). The causality here is the in-situ formation of the Vilsmeier reagent, (Me<sub>2</sub>N=CHCl)<sup>+</sup>Cl<sup>-</sup>, which is a more potent and soluble chlorinating agent than oxalyl chloride itself, accelerating the conversion.

## Experimental Protocol: Synthesis from Diphenic Acid

This protocol describes a self-validating system where reaction progress and product purity are confirmed at key stages.

Objective: To synthesize **[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride** from diphenic acid using oxalyl chloride.

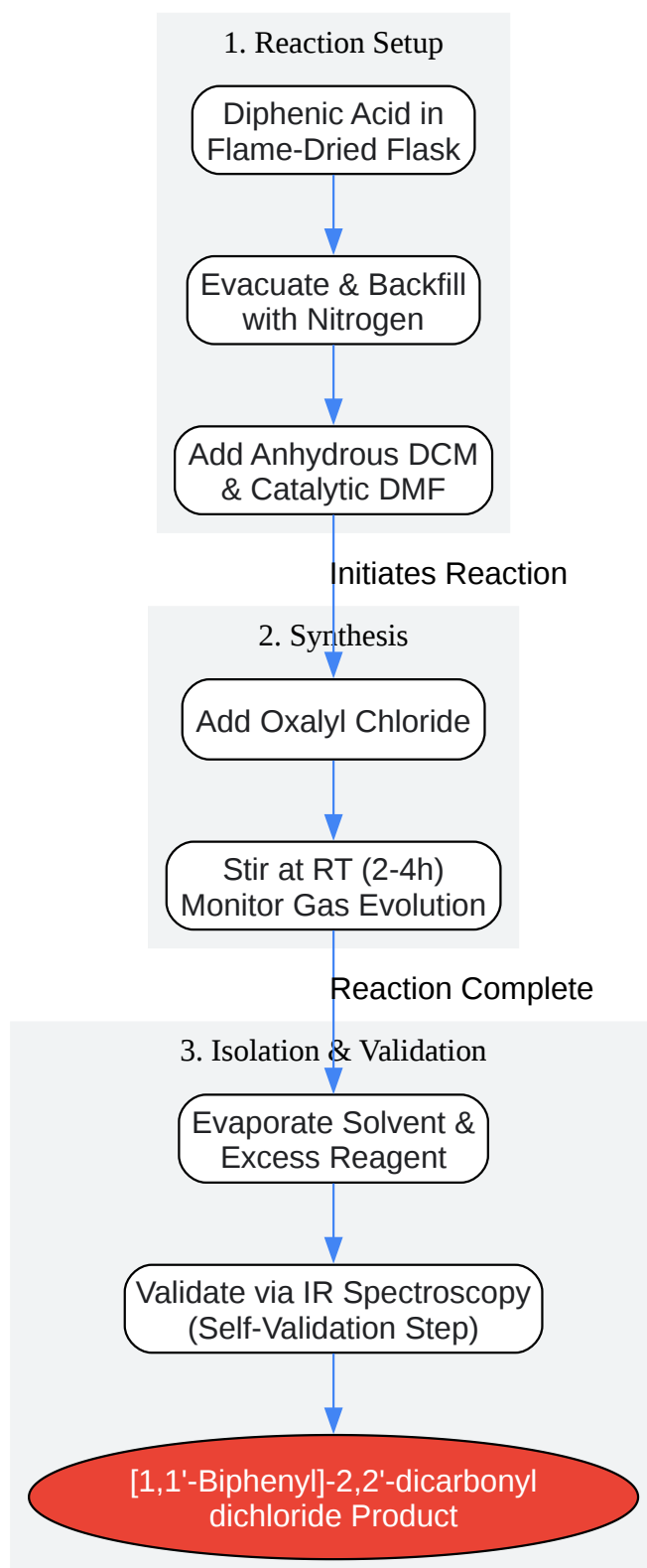
### Materials:

- [1,1'-Biphenyl]-2,2'-dicarboxylic acid (Diphenic Acid) (1.0 eq)
- Oxalyl chloride (2.5 eq)
- Anhydrous Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)

### Procedure:

- Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add diphenic acid (1.0 eq).
- Inerting: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

- Solvent Addition: Add anhydrous DCM via syringe. Stir the suspension.
- Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.
- Reagent Addition: Slowly add oxalyl chloride (2.5 eq) to the stirring suspension at room temperature. Vigorous gas evolution (CO, CO<sub>2</sub>, HCl) will be observed.
  - Self-Validation Point 1: The cessation of gas evolution provides a preliminary indication that the reaction is nearing completion.
- Reaction: Stir the mixture at room temperature for 2-4 hours or until the solution becomes clear, indicating the consumption of the solid starting material.
- Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. To ensure complete removal of volatile reagents, the resulting solid can be re-dissolved in a small amount of anhydrous DCM and evaporated again.<sup>[6]</sup>
  - Self-Validation Point 2: An IR spectrum of the crude product should show the disappearance of the broad O-H stretch (from the carboxylic acid, ~2500-3300 cm<sup>-1</sup>) and the appearance of a sharp, strong C=O stretch characteristic of an acyl chloride (~1780 cm<sup>-1</sup>).
- Purification: The resulting solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable anhydrous solvent system like hexanes/DCM.



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Caption: Synthesis workflow for **[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride**.

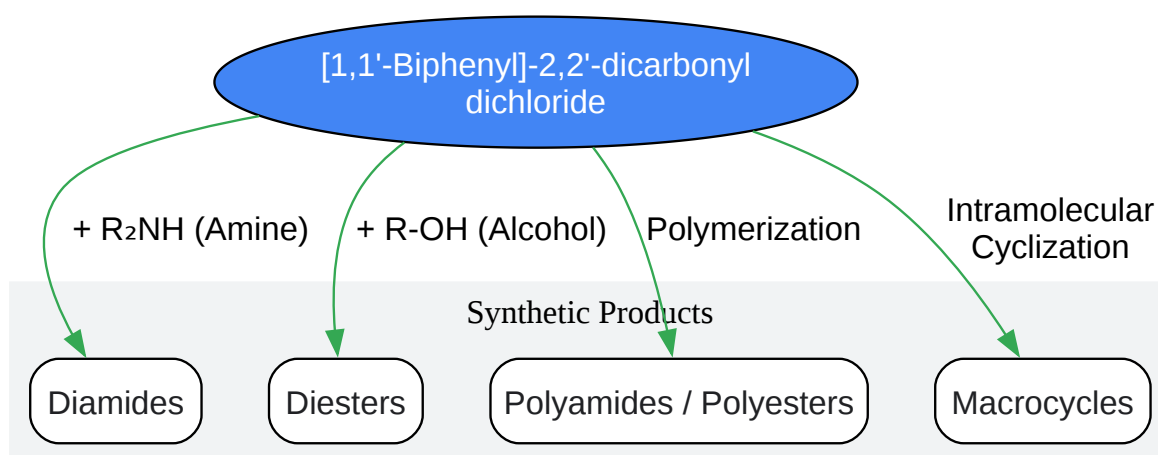
## PART 3: Reactivity and Synthetic Applications

The synthetic utility of this molecule is dominated by the two electrophilic acyl chloride groups, which readily undergo nucleophilic acyl substitution.

Key Reactions:

- Esterification: Reacts with alcohols to form diesters.
- Amidation: Reacts with primary or secondary amines to form diamides.
- Friedel-Crafts Acylation: Can acylate aromatic rings in the presence of a Lewis acid catalyst.
- Intramolecular Cyclization: Due to the proximity of the two functional groups, it can undergo intramolecular reactions to form seven-membered ring systems, such as diphenic anhydride upon controlled hydrolysis.[3]

This reactivity makes it an ideal monomer for step-growth polymerization to produce polyamides and polyesters with rigid biphenyl backbones. Furthermore, its conformationally restricted nature is exploited in the synthesis of macrocyclic hosts for molecular recognition and as a precursor for chiral ligands used in asymmetric catalysis.



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Caption: Key synthetic transformations of the title compound.

## PART 4: Spectral Characterization Profile

While specific spectra should be acquired for each synthesized batch, the following table outlines the expected spectral characteristics for validation purposes.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The exact splitting pattern will be intricate due to the ortho-substitution and restricted rotation.
<sup>13</sup> C NMR	Multiple signals in the aromatic region (approx. 120-145 ppm). A signal for the carbonyl carbon is expected at a downfield shift (approx. 165-170 ppm).
IR (Infrared)	A very strong and sharp C=O stretching band for the acyl chloride functional group around 1770-1800 cm <sup>-1</sup> . Aromatic C=C stretching bands around 1400-1600 cm <sup>-1</sup> . C-Cl stretching bands.
MS (Mass Spec)	A molecular ion peak (M <sup>+</sup> ) at m/z ≈ 278, along with characteristic isotopic patterns for two chlorine atoms (M, M+2, M+4). Fragmentation would likely show loss of Cl (M-35) and COCl (M-63).

## PART 5: Safety, Handling, and Storage

**[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride** is a hazardous chemical that requires strict safety protocols.

Hazards:

- Corrosive: Causes severe skin burns and serious eye damage upon contact.[\[5\]](#)[\[7\]](#)
- Moisture Reactive: Reacts with moisture to produce corrosive HCl gas.[\[5\]](#)

- Respiratory Irritant: Inhalation of dust or vapors can cause respiratory tract irritation.[5]

#### Handling Procedures:

- Always work in a certified chemical fume hood to avoid inhalation of dust and vapors.[8]
- Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]
- Handle under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[8]
- Avoid all contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][11]

#### Storage:

- Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials like water, alcohols, and strong bases.[11]
- Keep the container tightly sealed. For long-term storage, sealing under a nitrogen atmosphere is recommended to prevent hydrolysis.[8]

## Conclusion

**[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride** is a pivotal reagent for chemists aiming to construct molecules with defined three-dimensional architectures. Its high reactivity, coupled with the unique conformational constraints imposed by its 2,2'-disubstituted biphenyl core, provides a direct route to advanced materials and complex organic structures. A thorough understanding of its properties and adherence to stringent handling protocols are essential for leveraging its full synthetic potential safely and effectively.

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